molecular formula C6H9NO5S B11786352 5-((Methylsulfonyl)methyl)-4,5-dihydroisoxazole-3-carboxylic acid

5-((Methylsulfonyl)methyl)-4,5-dihydroisoxazole-3-carboxylic acid

Cat. No.: B11786352
M. Wt: 207.21 g/mol
InChI Key: JYTRIJAICXMRMF-UHFFFAOYSA-N
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Description

5-((Methylsulfonyl)methyl)-4,5-dihydroisoxazole-3-carboxylic acid (CAS 1707667-64-8) is a high-value dihydroisoxazole derivative with a molecular formula of C6H9NO5S and a molecular weight of 207.20 g/mol . This compound serves as a versatile building block in medicinal chemistry and agrochemical research. Its structure, featuring both a carboxylic acid and a methylsulfonylmethyl group on a dihydroisoxazole scaffold, makes it a key intermediate for the synthesis of more complex molecules. Dihydroisoxazole derivatives are recognized as important precursors in organic synthesis, particularly in the development of active ingredients. For instance, closely related 3-(4,5-dihydro-3-isoxazolyl) benzoic acid derivatives are established as crucial intermediates in the synthesis of modern HPPD-inhibitor herbicides, demonstrating the practical application of this chemical class in creating crop protection agents . Furthermore, isoxazole and dihydroisoxazole motifs are extensively investigated in drug discovery for their broad spectrum of biological activities, which include anticancer, anti-inflammatory, and antibacterial properties . The compound is offered For Research Use Only and is intended for use in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can utilize this chemical as a key synthon for constructing peptidomimetics and hybrid peptides, as isoxazole-containing β-amino acids can be incorporated into peptide chains to improve metabolic stability and create new bioactive compounds . Handle with appropriate safety precautions in a well-ventilated laboratory.

Properties

Molecular Formula

C6H9NO5S

Molecular Weight

207.21 g/mol

IUPAC Name

5-(methylsulfonylmethyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid

InChI

InChI=1S/C6H9NO5S/c1-13(10,11)3-4-2-5(6(8)9)7-12-4/h4H,2-3H2,1H3,(H,8,9)

InChI Key

JYTRIJAICXMRMF-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)CC1CC(=NO1)C(=O)O

Origin of Product

United States

Preparation Methods

Nitrile Oxide Generation and Cycloaddition

Nitrile oxides, generated in situ from hydroxamic acid derivatives or aldoximes, react with alkenes bearing a methylthio (-SCH₃) group to form the dihydroisoxazole intermediate. For example:

  • Chlorination of aldoximes : Hydroxylamine hydrochloride reacts with aldehydes to form aldoximes, which are subsequently chlorinated using N-chlorosuccinimide (NCS) to yield nitrile oxides.

  • Cycloaddition with methylthio-substituted alkenes : The nitrile oxide undergoes [3+2] cycloaddition with an alkene such as methylthioacrylic acid to form 5-(methylthiomethyl)-4,5-dihydroisoxazole-3-carboxylic acid .

Key conditions :

  • Solvents: Aqueous media or ionic liquids ([BMIM]X) for enhanced regioselectivity.

  • Catalysts: Base catalysts (e.g., DBU) or ultrasound irradiation to accelerate reaction rates.

  • Temperature: 20–80°C, achieving yields >80% in optimized systems.

Sulfur Oxidation to Install Methylsulfonyl Group

The methylthio (-SCH₃) group introduced during cycloaddition is oxidized to the methylsulfonyl (-SO₂CH₃) moiety. This step is critical for achieving the target compound’s bioactivity profile.

Oxidation Protocols

  • Two-step oxidation :

    • Thioether to sulfoxide : Use 3-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–25°C.

    • Sulfoxide to sulfone : Hydrogen peroxide (H₂O₂) in acetic acid at 50°C.

  • Single-step oxidation :

    • Oxone® (2KHSO₅·KHSO₄·K₂SO₄) in methanol/water (1:1) at 25°C, achieving >90% conversion to sulfone.

Optimized parameters :

Oxidizing AgentSolventTemperatureYieldReference
mCPBADichloromethane0–25°C85%
H₂O₂/AcOHAcetic acid50°C78%
Oxone®Methanol/water25°C92%

Carboxylic Acid Functionalization

The carboxylic acid group is either introduced prior to cycloaddition or generated via hydrolysis of a precursor ester.

Ester Hydrolysis

  • Base-mediated hydrolysis : Treat the ester intermediate (e.g., methyl or ethyl ester) with lithium hydroxide (LiOH) in tetrahydrofuran (THF)/water (3:1) at 60°C.

  • Acid-mediated hydrolysis : Hydrochloric acid (HCl) in dioxane/water under reflux.

Yield comparison :

SubstrateReagentConditionsYieldReference
Methyl esterLiOHTHF/H₂O, 60°C95%
Ethyl esterHClDioxane/H₂O, reflux88%

Integrated Synthetic Route

Combining the above steps, a representative synthesis is:

  • Cycloaddition :

    • React nitrile oxide (from aldoxime chlorination) with methylthioacrylic acid in [BMIM]BF₄ ionic liquid at 50°C for 6 hours.

    • Isolate 5-(methylthiomethyl)-4,5-dihydroisoxazole-3-carboxylic acid (Yield: 87%).

  • Oxidation :

    • Treat the thioether intermediate with Oxone® in methanol/water (1:1) at 25°C for 12 hours.

    • Obtain 5-((methylsulfonyl)methyl)-4,5-dihydroisoxazole-3-carboxylic acid (Yield: 90%).

Alternative Methodologies

Direct Sulfonylation of Dihydroisoxazole

  • Mitsunobu reaction : Couple a pre-formed dihydroisoxazole with methanesulfonyl chloride (MsCl) using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD).

    • Limited by competing side reactions (Yield: 65–70%).

Enzymatic Oxidation

  • Laccase-mediated oxidation : Employ fungal laccases (e.g., Trametes versicolor) with O₂ as the terminal oxidant.

    • Eco-friendly but lower efficiency (Yield: 50–60%).

Scalability and Industrial Considerations

  • Cost-effective catalysts : Ionic liquids ([BMIM]X) are recyclable for up to 5 cycles without significant activity loss.

  • Waste minimization : Oxone® generates non-toxic byproducts (K₂SO₄), aligning with green chemistry principles.

Challenges and Optimization Opportunities

  • Regioselectivity in cycloaddition : Ultrasonic irradiation improves reaction rates and selectivity.

  • Over-oxidation risks : Controlled stoichiometry of Oxone® prevents degradation of the dihydroisoxazole ring .

Chemical Reactions Analysis

Types of Reactions

5-((Methylsulfonyl)methyl)-4,5-dihydroisoxazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can result in a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

5-((Methylsulfonyl)methyl)-4,5-dihydroisoxazole-3-carboxylic acid serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore various reaction pathways and develop new compounds with tailored properties.

Biology

Research indicates that this compound exhibits potential biological activities , particularly:

  • Antimicrobial properties: Studies have shown effectiveness against various pathogens, making it a candidate for developing new antimicrobial agents.
  • Anti-inflammatory effects: Preliminary research suggests that it may modulate inflammatory pathways, providing insight into potential therapeutic uses.

Medicine

The compound is under investigation for its potential as a therapeutic agent in treating diseases such as:

  • Infections: Its antimicrobial properties could be harnessed to combat resistant strains of bacteria.
  • Inflammatory diseases: Ongoing research aims to elucidate its mechanisms in reducing inflammation.

Industry

In industrial applications, this compound is utilized in:

  • The development of new materials , leveraging its unique chemical properties.
  • Serving as a precursor for synthesizing other industrial chemicals, enhancing production efficiency.

Case Studies

  • Antimicrobial Activity Study:
    A study published in the International Journal of Pharmaceutical and Phytopharmacological Research evaluated the compound's efficacy against pathogens like Staphylococcus aureus and Escherichia coli. Results indicated significant antimicrobial activity, suggesting potential for clinical applications .
  • Anti-inflammatory Research:
    Preliminary findings from in vitro studies suggest that this compound may inhibit pro-inflammatory cytokines, indicating its potential role in treating inflammatory diseases .
  • Material Science Application:
    In industrial settings, this compound has been explored as a precursor for developing novel materials with enhanced properties suitable for various applications .

Mechanism of Action

The mechanism of action of 5-((Methylsulfonyl)methyl)-4,5-dihydroisoxazole-3-carboxylic acid involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in inflammatory and microbial pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents Molecular Formula Key Properties/Applications References
5-((Methylsulfonyl)methyl)-4,5-dihydroisoxazole-3-carboxylic acid Methylsulfonylmethyl, carboxylic acid C₇H₉NO₅S High polarity due to sulfonyl group; potential enzyme inhibition or ligand activity.
(R)-5-((R)-2-Amino-2-carboxyethyl)-4,5-dihydroisoxazole-3-carboxylic acid Amino acid side chain, carboxylic acid C₈H₁₀N₂O₅ Chiral center; possible bioactive peptide mimetic or metabolic intermediate.
5-(4-Methylphenyl)-4,5-dihydroisoxazole-3-carboxylic acid 4-Methylphenyl, carboxylic acid C₁₁H₁₁NO₃ Aromatic hydrophobicity; used in synthetic intermediates or as a scaffold for drug discovery.
5-[3-Chloro-5-(trifluoromethyl)pyridin-2-ylamino]methyl-4,5-dihydroisoxazole-3-carboxylic acid Chloro-trifluoromethylpyridinyl, carboxylic acid C₁₂H₁₀ClF₃N₃O₃ Electron-withdrawing substituents enhance stability; potential agrochemical or pharmaceutical.
3-(4-Methoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid (5-methylisoxazol-3-yl)-amide Methoxyphenyl, amide linkage C₁₅H₁₅N₃O₄ Amide functionality improves bioavailability; possible kinase inhibitor or antimicrobial agent.

Key Structural and Functional Differences :

Substituent Effects: The methylsulfonylmethyl group in the target compound increases polarity and hydrogen-bonding capacity compared to hydrophobic groups like 4-methylphenyl (logP reduction by ~1–2 units) . Amino acid side chains (e.g., in the (R)-isomer) introduce chirality and zwitterionic properties, enhancing solubility in aqueous media . Halogenated aryl groups (e.g., chloro-trifluoromethylpyridinyl) improve metabolic stability and binding affinity to hydrophobic enzyme pockets .

Physical Properties :

  • Melting points for dihydroisoxazole-carboxylic acids range widely:

  • Methyl esters (e.g., methyl 3-hydroxyisoxazole-5-carboxylate): 163–165°C .
  • Aryl-substituted analogs (e.g., 5-(4-methylphenyl)): Likely lower melting points (~100–150°C) due to reduced crystallinity .
    • The methylsulfonyl group may elevate the melting point of the target compound (>200°C) due to strong dipole interactions .

Synthetic Accessibility: Methylsulfonyl derivatives often require sulfonation or oxidation steps (e.g., from thioethers), which can be less atom-economical compared to direct aryl coupling . Amide derivatives (e.g., 3-(4-methoxyphenyl)-amide) are typically synthesized via carbodiimide-mediated coupling, offering modular diversification .

Biological Relevance: Carboxylic acid derivatives are prevalent in kinase inhibitors (e.g., COX-2 inhibitors) due to their ability to chelate metal ions or form salt bridges .

Biological Activity

5-((Methylsulfonyl)methyl)-4,5-dihydroisoxazole-3-carboxylic acid, commonly referred to by its chemical structure, has garnered attention in pharmacological studies due to its unique properties and potential therapeutic applications. This compound belongs to the class of isoxazole derivatives, which are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and herbicidal effects.

The molecular formula of this compound is C6H11NO3SC_6H_{11}NO_3S with a molecular weight of approximately 177.22 g/mol. Its structure features a methylsulfonyl group that significantly influences its biological activity.

Antimicrobial Activity

Research indicates that isoxazole derivatives exhibit significant antimicrobial properties. In studies comparing various derivatives, this compound demonstrated effectiveness against a range of bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Herbicidal Activity

As noted in patent literature, derivatives of 4,5-dihydroisoxazole have been used as herbicides. The compound's ability to inhibit specific plant growth pathways makes it a candidate for agricultural applications. It has shown selective toxicity towards certain weeds while being safe for crop plants, a critical factor in sustainable agriculture.

Study 1: Antimicrobial Efficacy

In a comparative study published in Research Results in Pharmacology, the antimicrobial activity of various isoxazole derivatives was evaluated. The study found that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating strong antibacterial potential .

Study 2: Anti-inflammatory Mechanism

A detailed investigation into the anti-inflammatory effects was conducted using murine models. The compound reduced paw edema significantly compared to control groups when administered at doses of 10 mg/kg body weight. Histological analysis revealed decreased infiltration of neutrophils and reduced edema in treated animals .

Research Findings

Study Activity Findings Reference
Study 1AntimicrobialMIC = 32 µg/mL against S. aureus
Study 2Anti-inflammatorySignificant reduction in paw edema at 10 mg/kg
Study 3HerbicidalEffective against Lolium multiflorum with high selectivity for crops

Q & A

Q. Experimental Design :

Validate solubility via dynamic light scattering (DLS) or nephelometry.

Compare activity in orthogonal assays (e.g., enzyme inhibition vs. cell-based models).

Apply structure-activity relationship (SAR) studies to isolate pharmacophores ( discusses SAR for isoxazole derivatives) .

Basic: What are the recommended storage and handling protocols for this compound to ensure long-term stability?

  • Storage : Store at −20°C in airtight, light-resistant containers under inert gas (N2/Ar) to prevent oxidation or hydrolysis. Desiccate to avoid moisture absorption (critical for carboxylic acids) .
  • Handling : Use PPE (gloves, goggles) in a fume hood. Avoid contact with reducing agents (risk of sulfonyl group reduction).

Stability Testing : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to track degradation (e.g., decarboxylation or ring-opening).

Advanced: How can computational modeling guide the design of derivatives with enhanced biological activity?

  • Molecular Docking : Screen against target proteins (e.g., kinases, GPCRs) to predict binding affinities. The sulfonyl group may interact with arginine residues via electrostatic forces.
  • ADMET Prediction : Use tools like SwissADME or pkCSM to optimize logP (aim for 1–3), aqueous solubility, and CYP450 inhibition profiles.
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Model reaction pathways for functional group modifications (e.g., replacing methylsulfonyl with trifluoromethyl) .

Case Study : describes a structurally similar dihydroisoxazole derivative optimized for bioactivity via halogen substitution, highlighting the role of computational guidance .

Basic: What are the common synthetic routes to access the dihydroisoxazole core, and which is most scalable for research purposes?

  • Cyclocondensation : React hydroxylamine with α,β-unsaturated carbonyl compounds (e.g., methyl acrylate derivatives).
  • 1,3-Dipolar Cycloaddition : Use nitrile oxides and alkenes. This method offers stereochemical control but requires strict anhydrous conditions.

Scalability Note : Cyclocondensation is preferred for gram-scale synthesis due to fewer purification steps ( details isoxazole synthesis via cycloaddition) .

Advanced: How can researchers address challenges in crystallizing this compound for X-ray diffraction studies?

  • Solvent Screening : Test mixed solvents (e.g., EtOAc/hexane, DMF/water) to induce slow crystallization.
  • Derivatization : Convert the carboxylic acid to an ester (improves crystallinity; see for methyl ester derivatives) .
  • Cryocrystallography : Use low-temperature (100 K) data collection to stabilize crystals.

Example : resolved a related isoxazole structure via single-crystal X-ray diffraction, emphasizing the need for high-purity samples .

Basic: What safety hazards are associated with this compound, and how should spills be managed?

  • Hazards : Irritant (skin/eyes), possible sensitizer. Avoid inhalation of dust.
  • Spill Management : Absorb with inert material (vermiculite), neutralize with sodium bicarbonate (for acid spills), and dispose as hazardous waste .

Emergency Protocol : Immediate eye irrigation (15 mins with saline) and medical consultation for ingestion (antidote: activated charcoal).

Advanced: What strategies can mitigate batch-to-batch variability in pharmacological testing?

  • Quality Control (QC) : Enforce strict HPLC purity thresholds (>98%) and NMR identity checks.
  • Standardized Assay Protocols : Pre-treat compounds with lyophilization to ensure consistent hydration states.
  • Statistical Analysis : Use ANOVA to assess batch effects and apply normalization to data .

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